molecular formula C16H10BrNO4 B10886385 4-bromophenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

4-bromophenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B10886385
M. Wt: 360.16 g/mol
InChI Key: CRXPKWRNANGQLY-UHFFFAOYSA-N
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Description

4-BROMOPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMOPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves the reaction of 4-bromophenyl acetic acid with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMOPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4-BROMOPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMOPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and pain signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMOPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Properties

Molecular Formula

C16H10BrNO4

Molecular Weight

360.16 g/mol

IUPAC Name

(4-bromophenyl) 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C16H10BrNO4/c17-10-5-7-11(8-6-10)22-14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2

InChI Key

CRXPKWRNANGQLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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